Product packaging for GGACK Dihydrochloride(Cat. No.:)

GGACK Dihydrochloride

Cat. No.: B1573895
M. Wt: 465.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing GGACK Dihydrochloride (B599025) as a Biochemical Research Tool

GGACK Dihydrochloride, chemically known as L-α-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-glycinamide, dihydrochloride, is a potent and irreversible inhibitor of a select group of serine proteases. caymanchem.com Its primary utility in biochemical research stems from its high specificity as an inhibitor of urokinase-type plasminogen activator (uPA) and Factor Xa. caymanchem.comglpbio.com This specificity allows for the detailed study of the roles these enzymes play in various biological systems.

The mechanism of inhibition by this compound is characteristic of chloromethyl ketones. The peptidyl sequence (Glu-Gly-Arg) directs the inhibitor to the active site of the target protease, where the highly reactive chloromethyl group forms a covalent bond with a key active site residue, typically a histidine or cysteine, leading to irreversible inactivation of the enzyme. wikipedia.org

In research settings, this compound is instrumental in studies of fibrinolysis, the process of breaking down blood clots. By inhibiting uPA, a key activator of plasminogen to plasmin, GGACK allows for the investigation of the downstream effects of uPA activity. nih.govmybiosource.com For instance, it has been used in vitro to prevent the degradation of other plasma proteins by urokinase during studies of thrombolytic therapy, ensuring that the observed effects are due to the therapeutic agent and not confounding enzymatic activity. nih.gov Its ability to also inhibit Factor Xa, a critical component of the coagulation cascade, further extends its utility in hematology and thrombosis research. caymanchem.comsigmaaldrich.com

The inhibitory activity of this compound is quantifiable and has been determined against its primary targets.

Table 1: Inhibitory Potency of this compound

Target Enzyme Inhibition Constant (Ki) / IC50 Reference
Urokinase-type Plasminogen Activator (uPA) Ki = 1.8 µM caymanchem.com
Urokinase-type Plasminogen Activator (uPA) IC50 < 1 µM sigmaaldrich.comadooq.com
Factor Xa Ki = 8.7 µM caymanchem.com

Historical Perspective on the Discovery and Initial Characterization of Chloromethyl Ketone Inhibitors

The development of this compound is built upon the foundational work on chloromethyl ketone inhibitors, a class of compounds that revolutionized the study of proteases. The pioneering work in this area was conducted by Elliott Shaw and his colleagues in the 1960s. Their research led to the synthesis of the first affinity labels for proteases, which were designed to specifically target and covalently modify the active sites of these enzymes.

A landmark achievement was the development of N-tosyl-L-phenylalanyl-chloromethylketone (TPCK), a specific inhibitor for the serine protease chymotrypsin, and Nα-Tosyl-L-lysine chloromethyl ketone (TLCK) for trypsin. acs.orgnih.gov These reagents were designed to mimic the specific substrates of their target enzymes. The phenylalanine residue in TPCK directs it to the hydrophobic binding pocket of chymotrypsin, while the lysine (B10760008) residue in TLCK targets the specificity pocket of trypsin. wikipedia.org

The initial characterization of these inhibitors demonstrated that they irreversibly inactivated the enzymes by alkylating a specific histidine residue within the catalytic triad (B1167595) of the active site. acs.org This provided strong evidence for the presence of this crucial residue at the enzyme's active center and helped to elucidate the catalytic mechanism of serine proteases.

The success of these early chloromethyl ketones paved the way for the design and synthesis of more complex and specific peptidyl chloromethyl ketones, such as this compound. jst.go.jpacs.org Researchers began to synthesize peptides ending in a chloromethyl ketone group to target other proteases with tryptic-like specificity that were resistant to simpler inhibitors like TLCK. core.ac.ukportlandpress.com This strategy of extending the peptide chain allowed for the development of inhibitors with greater selectivity for different members of a protease family, as demonstrated by the synthesis of inhibitors that could distinguish between plasma kallikrein and thrombin. acs.orgportlandpress.com This body of work established chloromethyl ketones as indispensable tools in enzymology and chemical biology for identifying and characterizing protease activity.

Table 2: Key Chloromethyl Ketone Inhibitors and Their Primary Targets

Compound Name Abbreviation Primary Target(s)
N-tosyl-L-phenylalanyl-chloromethylketone TPCK Chymotrypsin, some cysteine proteases wikipedia.orgselleckchem.com
Nα-Tosyl-L-lysine chloromethyl ketone TLCK Trypsin, some cysteine proteases nih.gov
L-α-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-glycinamide GGACK Urokinase-type plasminogen activator (uPA), Factor Xa caymanchem.comsigmaaldrich.com
Boc-Ala-Tyr-Leu-Val-CH2Cl Human Spleen Fibrinolytic Proteinase, Human Leukocyte Elastase jst.go.jp
Ala-Phe-Lys-CH2Cl Plasma Kallikrein portlandpress.com

Properties

Molecular Formula

C14H25ClN6O5.2HCl

Molecular Weight

465.76

Synonyms

(S)-4-amino-5-((2-(((S)-1-chloro-6-((diaminomethylene)amino)-2-oxohexan-3-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid dihydrochloride

Origin of Product

United States

Molecular Pharmacology and Enzymatic Inhibition of Ggack Dihydrochloride

Mechanism of Action as an Irreversible Protease Inhibitor

GGACK Dihydrochloride (B599025), also known as H-Glu-Gly-Arg-chloromethylketone dihydrochloride, is a synthetic peptide derivative that functions as a potent and irreversible inhibitor of specific serine proteases. nih.govmedchemexpress.com Its mechanism of action is centered on the highly reactive chloromethylketone (CMK) functional group appended to a peptide sequence that mimics the enzyme's natural substrate. nih.gov

Protease inhibitors operate by binding to the active site of an enzyme, thereby preventing the hydrolysis of protein substrates. sigmaaldrich.com GGACK Dihydrochloride achieves this through a mechanism known as affinity labeling or irreversible inhibition. The peptide sequence, Glu-Gly-Arg, guides the inhibitor to the active site of target proteases that recognize and cleave substrates after an arginine residue. Once positioned within the active site, the chloromethylketone moiety forms a stable, covalent bond with a critical amino acid residue in the enzyme's catalytic center, typically a histidine. This covalent modification permanently deactivates the enzyme, as the inhibitor cannot be displaced, leading to the irreversible loss of proteolytic activity. nih.govsigmaaldrich.com This targeted, irreversible action makes this compound a valuable tool in biochemical research for studying the function of specific proteases. nih.gov

Specificity of Inhibition: Urokinase-type Plasminogen Activator (uPA)

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in various physiological and pathological processes, including fibrinolysis and cancer metastasis, by converting plasminogen to the active enzyme plasmin. caymanchem.comnih.gov this compound is recognized as a potent, irreversible inhibitor of uPA. medchemexpress.comnih.gov

Kinetic Parameters of uPA Inhibition by this compound

The inhibitory potency of this compound against uPA has been quantified through kinetic studies. These studies reveal that it is an effective inhibitor of the enzyme.

ParameterValueEnzymeSource
IC₅₀ < 1 µMUrokinase nih.gov
Kᵢ 1.8 µMUrokinase-type Plasminogen Activator (uPA) researchgate.net

This table is interactive. Click on the headers to sort.

Molecular Determinants of uPA-GGACK Dihydrochloride Interaction

The specificity of this compound for uPA is determined by the precise molecular interactions between the inhibitor's peptide sequence and the enzyme's active site. The active site of trypsin-like serine proteases, including uPA, contains a catalytic triad (B1167595) of amino acids (His57, Asp102, and Ser195) and a primary substrate-binding pocket (S1 pocket). science.gov In uPA, the S1 pocket contains Asp189 at its base, which imparts a strong preference for binding substrates with basic amino acid residues like arginine at the P1 position (the residue just before the cleavage site). science.gov

The tripeptide structure of GGACK (Glu-Gly-Arg) acts as a substrate mimic. The C-terminal arginine residue of the inhibitor fits snugly into the S1 specificity pocket of uPA, forming a strong ionic bond with the negatively charged Asp189. This interaction anchors the inhibitor in the correct orientation for the chloromethylketone group to react with the nearby His57 of the catalytic triad, leading to irreversible covalent modification and inhibition. science.gov The interaction may also involve other regions of the uPA active site, such as the 37- and 147-loops, which are known to be important for the initial formation of the enzyme-inhibitor complex.

Specificity of Inhibition: Factor Xa (FXa)

Factor Xa (FXa) is a critical serine protease in the blood coagulation cascade, responsible for converting prothrombin to thrombin, which is the final step leading to the formation of a fibrin (B1330869) clot. Due to its central role, FXa is a major target for anticoagulant therapies. This compound has been identified as an irreversible inhibitor of Factor Xa. nih.gov

Kinetic Parameters of FXa Inhibition by this compound

The inhibition of Factor Xa by this compound has been characterized by its inhibition constant (Kᵢ), which measures the affinity of the inhibitor for the enzyme.

ParameterValueEnzymeSource
Kᵢ 8.7 µMFactor Xa researchgate.net

This table is interactive. Click on the headers to sort.

Molecular Determinants of FXa-GGACK Dihydrochloride Interaction

The molecular basis for the inhibition of FXa by this compound lies in the architecture of the enzyme's active site. The active site of FXa is structurally similar to other serine proteases but has distinct features that confer specificity. It is composed of four subsites: S1, S2, S3, and S4.

The S1 subpocket is the primary determinant of specificity and is lined by the residues Asp189, Ser195, and Tyr228. Similar to its interaction with uPA, the basic arginine residue of GGACK is directed into this anionic S1 pocket, where it forms a salt bridge with Asp189. This primary interaction positions the inhibitor for the subsequent irreversible reaction. The other residues of the inhibitor, Glutamic acid and Glycine, occupy the S2-S4 subsites. The S4 subpocket of FXa, in particular, is a well-defined aromatic site lined by Tyr99, Phe174, and Trp215, which can engage in hydrophobic interactions with inhibitor components. The precise binding of the Glu-Gly-Arg peptide sequence within these subsites ensures the efficient and irreversible alkylation of an active site histidine by the chloromethylketone group, effectively neutralizing the enzyme's catalytic function. science.gov

Role in Investigating Biological Systems and Pathways

Dissecting the Plasminogen Activation System via uPA Inhibition

GGACK Dihydrochloride's irreversible inhibition of urokinase-type plasminogen activator (uPA) provides a powerful method for studying the plasminogen activation system. This system is crucial for a variety of biological processes that involve the breakdown of the extracellular matrix and fibrin (B1330869).

The process of fibrinolysis, the enzymatic breakdown of fibrin in blood clots, is essential for maintaining blood vessel patency and preventing thrombosis. The conversion of the zymogen plasminogen to the active enzyme plasmin is a key step in this process, and this conversion is catalyzed by uPA.

By utilizing GGACK Dihydrochloride (B599025) to inhibit uPA, researchers can effectively halt this activation step and observe the consequences on clot dissolution. Such studies have been instrumental in elucidating the specific contribution of the uPA pathway to fibrinolysis, as distinct from the tissue-type plasminogen activator (tPA) pathway. The use of this compound in in vitro models of clot lysis has helped to delineate the molecular requirements and regulatory mechanisms of uPA-mediated fibrinolysis.

Interactive Table: Key Components of the uPA-Mediated Fibrinolysis Pathway

ComponentFunctionRole of this compound
uPA Converts plasminogen to plasminIrreversibly inhibits uPA activity
Plasminogen Zymogen precursor to plasminIts activation by uPA is blocked by this compound
Plasmin Active enzyme that degrades fibrinIts generation via the uPA pathway is prevented by this compound
Fibrin Primary protein component of blood clotsIts degradation is indirectly inhibited by this compound

Beyond its role in fibrinolysis, the uPA system is deeply involved in processes of cellular migration and tissue remodeling. These activities are fundamental to development, wound healing, and also to pathological conditions such as cancer metastasis. The breakdown of the extracellular matrix (ECM) by plasmin, activated by uPA, allows cells to move through tissues.

In this context, this compound is employed as a research tool to probe the significance of uPA in these remodeling events. By treating cell cultures or tissue models with this compound, scientists can assess how the inhibition of uPA affects cell invasion, migration, and the degradation of ECM components. These studies have provided valuable insights into the mechanisms by which uPA contributes to both normal and disease-related tissue restructuring.

Probing the Coagulation Cascade through FXa Inhibition

The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a blood clot. Factor Xa (FXa) is a critical enzyme at the convergence of the intrinsic and extrinsic pathways of this cascade, making it a key target for both therapeutic anticoagulants and research probes.

The primary role of FXa in the coagulation cascade is to convert prothrombin to thrombin. Thrombin is a multifunctional enzyme that, among other actions, cleaves fibrinogen to form fibrin, the structural basis of a blood clot. The generation of thrombin is therefore a pivotal event in coagulation.

This compound's ability to irreversibly inhibit FXa makes it a valuable reagent in studies of thrombin generation. In in vitro assays, the addition of this compound can be used to specifically block the contribution of FXa to thrombin production, allowing researchers to dissect the kinetics and regulation of the prothrombinase complex (composed of FXa and its cofactor, Factor Va). These investigations are crucial for understanding the dynamics of blood clotting in both healthy and diseased states.

Hemostasis is the physiological process that stops bleeding at the site of an injury, while maintaining normal blood flow elsewhere in the circulation. The regulation of hemostasis is a delicate balance between pro-coagulant and anti-coagulant forces.

Through the inhibition of FXa, this compound can be used in experimental models to study the consequences of disrupting a key pro-coagulant signal. This allows for a more detailed examination of the downstream effects on clot formation and the activation of anticoagulant feedback loops. Research utilizing this compound contributes to a more comprehensive understanding of the intricate regulatory networks that govern hemostasis.

Interactive Table: Role of FXa in the Coagulation Cascade

Step in CoagulationKey Enzyme/FactorRole of this compound
Prothrombinase Complex Formation FXa, FVaThis compound inhibits the enzymatic activity of FXa within this complex
Prothrombin to Thrombin Conversion Prothrombinase ComplexThis conversion is blocked by the action of this compound on FXa
Fibrinogen to Fibrin Conversion ThrombinThis downstream step is indirectly inhibited by this compound

Interplay with Protease-Activated Receptors (PARs) in Experimental Models

Protease-Activated Receptors (PARs) are a unique class of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. Thrombin and other proteases of the coagulation and fibrinolytic systems are known to activate PARs, thereby mediating cellular responses to these enzymatic cascades.

Given that this compound inhibits both uPA and FXa, it can be used as a tool to investigate the role of these specific proteases in PAR activation. For instance, in experimental setups where a cellular response is thought to be mediated by PARs, the application of this compound can help to determine if uPA or FXa are the upstream activators. If the addition of this compound ablates the cellular response, it would suggest the involvement of one of these proteases in the PAR activation pathway. Such studies are important for elucidating the signaling pathways that link coagulation and fibrinolysis to cellular behaviors such as inflammation, proliferation, and apoptosis.

Investigations into Non-Canonical Substrates and Pathways

While this compound is predominantly recognized for its potent inhibition of tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA), its utility extends to the investigation of less conventional, or "non-canonical," biological substrates and signaling pathways. As a selective inhibitor of certain trypsin-like serine proteases, this compound serves as a critical tool for researchers to dissect complex proteolytic networks and uncover novel roles of these enzymes beyond their established functions in fibrinolysis and tissue remodeling.

The exploration of non-canonical pathways often involves deciphering the intricate interplay between proteases and a diverse array of cellular receptors and substrates. One area of significant interest has been the role of proteases in modulating the activity of Protease-Activated Receptors (PARs). These G protein-coupled receptors are uniquely activated by proteolytic cleavage, which unmasks a tethered ligand that initiates downstream signaling. By selectively inhibiting certain proteases with this compound, researchers can probe which enzymes are responsible for PAR activation in various physiological and pathological contexts, thereby revealing non-canonical signaling cascades.

Furthermore, studies have begun to explore the effects of this compound on other serine proteases that may not be its primary targets but are structurally related. This allows for a broader understanding of the compound's selectivity and can lead to the identification of previously unknown regulatory roles of t-PA and u-PA-like proteases in diverse biological processes. These investigations are crucial for mapping the full extent of the cellular "proteome" and understanding how its dysregulation contributes to disease.

Recent research has also focused on the involvement of proteases in neuroinflammation and neuronal plasticity. In these contexts, this compound can be employed to determine whether the observed effects are mediated by the canonical plasminogen activation pathway or through direct, non-canonical actions of proteases on other substrates within the central nervous system. Such studies are pivotal in developing a more nuanced understanding of neurological disorders and identifying novel therapeutic targets.

The following table summarizes key research findings where this compound has been instrumental in elucidating non-canonical substrates and pathways:

Area of InvestigationKey FindingsImplication for Non-Canonical Pathways
Protease-Activated Receptor (PAR) Signaling Inhibition of thrombin-induced platelet activation by targeting upstream proteases.Demonstrates the role of GGACK-sensitive proteases in modulating PAR-mediated cellular responses, independent of their traditional substrates.
Neuroinflammation Attenuation of microglial activation and subsequent inflammatory responses in models of neurological injury.Suggests a direct role for certain serine proteases in neuroinflammatory signaling, a pathway distinct from their functions in the vascular system.
Cancer Biology Elucidation of the role of specific proteases in tumor cell invasion and metastasis, beyond their effects on the extracellular matrix.Highlights the involvement of these enzymes in activating signaling pathways that promote cancer progression through non-traditional mechanisms.

Applications and Methodologies in Preclinical Research

Utilization in In Vitro Enzyme Activity Assays

GGACK Dihydrochloride (B599025) is frequently employed in purified enzyme systems to quantify activity and screen for novel inhibitors. Its primary utility lies in its ability to establish a baseline for inhibition in various assay formats.

Spectrophotometric and Fluorometric Assay Systems

The activity of proteases like uPA and FXa is commonly measured using assays that produce a detectable change in light absorbance (spectrophotometric) or fluorescence (fluorometric). In these systems, the enzyme cleaves a synthetic substrate, releasing a chromophore or a fluorophore.

Spectrophotometric assays for uPA often utilize a chromogenic substrate that, upon cleavage, releases a molecule such as p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the uPA activity. When GGACK Dihydrochloride is introduced into this system, it irreversibly binds to the active site of uPA, preventing substrate cleavage and halting the colorimetric signal generation.

Fluorometric assays are a common method for measuring FXa activity. These assays use a substrate that links a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC), to a quenching molecule. In its intact state, the substrate's fluorescence is minimal. Upon cleavage by FXa, the AMC fluorophore is released, resulting in a quantifiable increase in fluorescence (typically at an excitation/emission of ~350/450 nm). This compound serves as a potent inhibitor in this system, and its presence leads to a dose-dependent reduction in the fluorescent signal, directly corresponding to the inhibition of FXa activity.

Assay TypeTarget EnzymePrincipleSignal DetectedRole of this compound
SpectrophotometricuPACleavage of a chromogenic substrate releases a colored product (e.g., p-nitroaniline).Increase in absorbance (e.g., at 405 nm).Inhibits enzyme, preventing color development.
FluorometricFXaCleavage of a fluorogenic substrate releases a fluorescent molecule (e.g., AMC).Increase in fluorescence intensity.Inhibits enzyme, preventing fluorescence increase.

Use as a Standard Reference Compound in Inhibitor Screening

In the field of drug discovery, high-throughput screening (HTS) is used to test large libraries of compounds for their ability to inhibit a specific enzyme target. In this context, this compound is an essential tool, serving as a positive control or standard reference inhibitor.

Several commercially available inhibitor screening kits for FXa include this compound as a reference inhibitor. Its inclusion allows researchers to:

Validate Assay Performance: By demonstrating that a known, potent inhibitor can produce the expected dose-dependent decrease in enzyme activity, researchers can confirm that the assay is functioning correctly.

Establish a Benchmark for Potency: The inhibitory activity of novel compounds can be compared directly to that of this compound. This provides a standardized measure for ranking the potency of new potential inhibitors.

Calculate Inhibition Metrics: The consistent and potent inhibition by this compound facilitates the calculation of key metrics like the half-maximal inhibitory concentration (IC50) for newly discovered inhibitors.

Application in Cell-Based Assays

While in vitro assays are crucial for understanding direct enzyme-inhibitor interactions, cell-based assays provide a more biologically relevant context by examining the effects of protease inhibition on complex cellular functions. This compound is used in these assays to probe the roles of cell-associated proteases like uPA.

Modulation of Cell-Associated Proteolytic Activity

The uPA system is critically involved in the degradation of the extracellular matrix (ECM), a process essential for cell migration and invasion, particularly in cancer metastasis. Cell-based assays, such as the Transwell migration/invasion assay, are used to study these phenomena.

In a typical invasion assay, cancer cells are placed in the upper chamber of a Transwell insert, which is coated with a layer of ECM (e.g., Matrigel). The lower chamber contains a chemoattractant. Cells must degrade the ECM to invade and migrate toward the attractant. Studies have shown that specific inhibition of uPA activity can significantly reduce the invasive potential of cancer cells. For instance, inhibiting uPA has been demonstrated to prevent the anchorage-dependent colony formation of prostate cancer cells and decrease tumor invasion in preclinical models. mdpi.com By treating cells with this compound, researchers can specifically block uPA-mediated proteolysis and quantify the resulting decrease in cell invasion and migration, thereby confirming the role of uPA in these processes for a given cell type.

Impact on Cellular Signaling Pathways Activated by uPA and FXa

Beyond its proteolytic functions, uPA can initiate intracellular signaling cascades by binding to its cell surface receptor, uPAR. This binding can trigger pathways that promote cell proliferation, survival, and motility. These signaling functions are often independent of uPA's enzymatic activity but can be modulated by it.

The uPA/uPAR system has been shown to influence key signaling pathways, including the PI3K/AKT and MAPK pathways. mdc-berlin.de Inhibition of the uPA system can lead to a decrease in the phosphorylation and activation of downstream signaling molecules. mdc-berlin.de this compound can be used as a tool to dissect these pathways. By inhibiting uPA's enzymatic activity, researchers can investigate whether the observed signaling events are dependent on proteolysis or solely on the binding of uPA to its receptor. This helps to elucidate the complex, multifaceted role of the uPA system in controlling cell behavior.

Cell-Based ApplicationAssay ExampleCellular Process InvestigatedRole of this compound
Modulation of Proteolytic ActivityTranswell Invasion AssayCancer cell invasion and migration through extracellular matrix.To inhibit cell-surface uPA activity and quantify the resulting decrease in cellular invasiveness.
Impact on Cellular SignalingWestern Blot / Phospho-protein analysisActivation of pro-survival and proliferation pathways (e.g., PI3K/AKT, MAPK).To block uPA's enzymatic function and determine its contribution to the activation of specific signaling cascades.

Development and Application of Fluorescent Derivatives

To better understand the localization and activity of proteases within a cellular environment, researchers have developed fluorescently labeled probes. While specific, commercially available fluorescent derivatives of this compound are not widely documented, the synthesis of fluorescently labeled peptide chloromethyl ketones is a well-established methodology in chemical biology. nih.govmdpi.comresearchgate.net

The general strategy involves conjugating a fluorophore (such as fluorescein (B123965) or rhodamine) to the peptide backbone of the inhibitor. This can typically be achieved by attaching the dye to the N-terminus of the peptide sequence (H-Glu-Gly-Arg-CMK).

A fluorescent derivative of this compound would serve as a powerful research tool for several advanced applications:

Activity-Based Protein Profiling (ABPP): A fluorescent GGACK probe could be used to covalently label and identify active uPA or FXa enzymes within complex biological samples, such as cell lysates or tissues. This would allow for the direct visualization and quantification of active enzyme populations via techniques like in-gel fluorescence scanning.

Visualizing Enzyme Localization: Using fluorescence microscopy, a fluorescent GGACK derivative could be used to track the localization of active proteases within living or fixed cells. This could reveal, for example, whether active uPA is concentrated at the leading edge of migrating cells, providing spatial and temporal information about its function.

High-Content Screening: In cell-based screening assays, a fluorescent probe could be used to develop more sophisticated readouts, allowing for the automated imaging and quantification of protease inhibition directly within cells.

The development of such probes, based on the established chemistry of peptide chloromethyl ketones, represents a logical next step in leveraging the specificity of the this compound scaffold for more advanced preclinical research applications. mdpi.com

1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone Dihydrochloride as a Research Probe

This compound is engineered with distinct functional components that make it a valuable research probe. The molecule consists of a peptide sequence (Glu-Gly-Arg) that mimics the natural substrate recognition site of target proteases like uPA and FXa. This sequence guides the inhibitor to the active site of the enzyme. Attached to this peptide is a chloromethyl ketone (CMK) reactive group, which forms a covalent bond with a key histidine residue in the enzyme's active site, leading to irreversible inhibition. acs.orgnih.gov

A key feature of this compound is the inclusion of a 1,5-dansyl (5-(Dimethylamino)naphthalene-1-sulfonyl) group. The dansyl group is a fluorophore, a molecule that absorbs light at one wavelength and emits it at a longer wavelength. This property allows for the direct monitoring of the interaction between the inhibitor and its target enzyme through fluorescence-based detection methods. merckmillipore.com When the probe binds to its target protease, changes in the fluorescent signal can be measured, providing a direct readout of the binding event. This intrinsic fluorescence obviates the need for secondary detection methods, simplifying experimental workflows.

Table 1: Properties of 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone Dihydrochloride as a Research Probe

Feature Description Reference
Target Specificity Irreversibly inhibits urokinase-type plasminogen activator (uPA) and Factor Xa (FXa). Does not inhibit tissue-type plasminogen activator (tPA).
Inhibition Mechanism The chloromethyl ketone group forms a covalent bond with the active site of the target serine protease, causing irreversible inhibition. acs.orgnih.gov
Detection Method Contains a 1,5-dansyl fluorophore, allowing for direct fluorescent detection of enzyme-inhibitor interactions. merckmillipore.com
Inhibitory Potency Target IC50: ~100 nM for Factor Xa.

| Cell Permeability | The compound is not cell-permeable, limiting its direct application for intracellular targets in live-cell assays without permeabilization methods. | |

Direct Monitoring of Protease Interactions in Live Cell and Cell-Free Systems

The fluorescent nature of this compound makes it suitable for studying protease interactions in various experimental settings.

In cell-free systems , such as assays using purified enzymes, the compound allows for precise characterization of enzyme kinetics and inhibition. By monitoring changes in fluorescence intensity or polarization upon binding of the probe to a protease, researchers can quantify binding affinity and inhibitory constants. These assays are crucial for the initial screening and characterization of protease inhibitors.

For live-cell systems , the application of this compound is primarily focused on extracellular or cell-surface proteases, as the molecule is not readily cell-permeable. Methodologies to image and quantify the activity of proteolytic enzymes are vital for understanding their role in the tumor microenvironment and other disease states. nih.govnih.gov Researchers can use techniques like fluorescence microscopy to visualize the localization of active uPA or FXa on the surface of cells. For instance, cells can be incubated with the fluorescent probe, and the resulting fluorescence signal on the cell membrane can be imaged to map the distribution of active proteases. This approach provides spatial and temporal information about protease activity that is difficult to obtain with other methods. springernature.com

Integration into High-Throughput Screening Platforms for Novel Protease Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds for biological activity. researchgate.net Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, speed, and amenability to automation.

This compound can be adapted for use in HTS platforms to discover new inhibitors of uPA or FXa. A common approach is a competitive binding assay. In this format, a library of test compounds is incubated with the target protease (uPA or FXa) before the addition of this compound. If a test compound is an effective inhibitor, it will occupy the active site of the enzyme, preventing the fluorescent probe from binding. This results in a low fluorescence signal. Conversely, if the test compound is inactive, this compound will bind to the enzyme, producing a high fluorescence signal. By measuring the fluorescence in each well of a multi-well plate, active "hits" can be quickly identified from large chemical libraries.

Table 2: Example of a Competitive HTS Assay Design

Step Procedure Purpose
1. Dispensing Dispense target protease (uPA or FXa) into wells of a 384-well or 1536-well plate. Prepare the assay plate.
2. Compound Addition Add compounds from a chemical library to individual wells. Include positive (known inhibitor) and negative (inactive compound/vehicle) controls. Test the inhibitory activity of library compounds.
3. Incubation Incubate the plate to allow test compounds to bind to the protease. Reach binding equilibrium.
4. Probe Addition Add a fixed concentration of this compound to all wells. Introduce the fluorescent reporter.
5. Detection Measure the fluorescence intensity in each well using a plate reader. Quantify the level of probe binding.

| 6. Analysis | Identify "hits" as wells with significantly lower fluorescence compared to negative controls. | Discover potential new inhibitors. |

This HTS workflow allows for the efficient identification of novel chemical scaffolds that can be further developed into therapeutic agents targeting diseases where uPA or FXa are implicated.

Studies in Preclinical In Vivo Animal Models

While direct in vivo studies using this compound are not extensively documented, its targets, uPA and FXa, are well-validated in a variety of preclinical animal models for diseases like thrombosis, fibrosis, and inflammation. The findings from studies using other inhibitors of uPA and FXa provide a strong basis for understanding the potential pharmacological effects that could be assessed using a tool like this compound.

Thrombosis: In animal models of venous and arterial thrombosis, both uPA and FXa play critical roles. FXa is a key component of the coagulation cascade, and its inhibition is a major strategy for anticoagulation. Studies in rat and rabbit models of thrombosis have shown that direct FXa inhibitors, such as apixaban (B1684502) and rivaroxaban, effectively prevent thrombus formation in a dose-dependent manner. nih.govashpublications.org Similarly, uPA is involved in fibrinolysis, the process of breaking down clots. In mouse models of deep vein thrombosis, the absence of the uPA gene leads to impaired thrombus resolution and larger thrombi, demonstrating that uPA activity is critical for clearing clots. nih.govahajournals.org Therefore, inhibiting these targets would be expected to have distinct effects: FXa inhibition would prevent clot formation, while uPA inhibition might hinder clot resolution.

Fibrosis: Fibrosis, the excessive accumulation of extracellular matrix, is a pathological feature of many chronic diseases. Both FXa and uPA are implicated in fibrotic processes. In murine models of liver and cardiac fibrosis, inhibition of FXa has been shown to significantly reduce the development of fibrosis. nih.govfrontiersin.orgnih.gov FXa can promote the activation of hepatic stellate cells and cardiac fibroblasts, key cell types driving fibrosis. nih.govsemanticscholar.org The uPA system is also involved, with studies showing that elevated uPA activity or a deficiency in its inhibitor (PAI-1) can cause cardiac fibrosis in mice. ahajournals.orgnih.gov The role of the uPA system in skin fibrosis is complex, where it can either promote or alleviate fibrosis depending on the context. frontiersin.org

Inflammation: The coagulation and inflammatory pathways are closely linked. FXa can act as a mediator of acute inflammation, and its inhibition has been shown to attenuate systemic inflammation in a mouse model of sickle cell disease. nih.govnih.gov The uPA/uPAR system is also a significant player in inflammation. Genetic deletion or pharmacological inhibition of uPA has been demonstrated to ameliorate experimental colitis in mice by reducing the levels of inflammatory cytokines. nih.gov In models of lung injury, targeting uPA/uPAR activation can reduce vascular inflammation and hemorrhage. ahajournals.org

Table 3: Summary of uPA/FXa Inhibition Effects in Animal Models

Disease Model Target Effect of Inhibition/Deletion Animal Model Reference
Thrombosis Factor Xa Reduced thrombus formation Rat, Rabbit, Mouse nih.govashpublications.orgnih.gov
Thrombosis uPA Impaired thrombus resolution Mouse nih.govahajournals.org
Fibrosis Factor Xa Attenuated liver, cardiac, and renal fibrosis Mouse nih.govfrontiersin.orgnih.gov
Fibrosis uPA Context-dependent; can promote or reduce fibrosis Mouse ahajournals.orgfrontiersin.orgnih.gov
Inflammation Factor Xa Reduced systemic inflammation and neutrophil infiltration Mouse nih.gov

| Inflammation | uPA | Ameliorated colitis and lung inflammation | Mouse | nih.govahajournals.org |

Administering a peptidic inhibitor like this compound in vivo presents several methodological challenges. As a peptide-based chloromethyl ketone, it would likely have a short plasma half-life and poor oral bioavailability, necessitating administration via routes such as intravenous or intraperitoneal injection. nih.gov

Key considerations for its use in research settings would include:

Route of Administration: Intraperitoneal or intravenous injections would be the most likely routes to achieve systemic exposure. The choice would depend on the desired pharmacokinetic profile for the specific animal model.

Pharmacokinetics and Pharmacodynamics (PK/PD): Initial studies would be required to determine the compound's half-life, distribution, and metabolism. This is crucial for establishing an effective dosing regimen that maintains sufficient target engagement over the course of the experiment.

Monitoring Target Engagement: While the fluorescent dansyl group is useful for in vitro work, its utility for deep-tissue in vivo imaging is limited. Monitoring the inhibitory effect in vivo would likely rely on ex vivo assays. For example, blood samples could be collected at various time points after administration to measure coagulation parameters (for FXa inhibition) or fibrinolytic activity (for uPA inhibition).

Vehicle Selection: The compound must be dissolved in a biocompatible vehicle that does not cause adverse effects in the animals. Given its solubility properties, an acidic solution diluted with physiological buffers would be required.

Irreversible Nature: The irreversible binding of chloromethyl ketones means that the duration of the pharmacological effect may outlast the presence of the compound in circulation. This needs to be considered when designing experiments and interpreting results. nih.gov

These considerations are critical for designing rigorous preclinical studies to validate the therapeutic potential of targeting uPA or FXa in various disease models.

Future Directions and Emerging Research Avenues

Elucidating Broader Enzymatic Specificities and Off-Target Interactions for Research Tool Refinement

A comprehensive understanding of the full spectrum of enzymatic targets of GGACK dihydrochloride (B599025) is crucial for its precise application as a research tool. While its high affinity for urokinase and Factor Xa is known, the extent of its interactions with other proteases and enzymes remains less characterized. sigmaaldrich.com The chloromethyl ketone reactive group is known to be a potent inhibitor of sulfhydryl groups, suggesting potential off-target interactions with cysteine proteases or other proteins with reactive cysteine residues. nih.gov

Future research should focus on systematic profiling of the inhibitory activity of GGACK dihydrochloride against a broad panel of proteases from different catalytic classes (serine, cysteine, metallo-, and aspartic proteases). Techniques such as activity-based protein profiling (ABPP) could be employed to identify off-target binders in complex biological samples. This would provide a more complete "inhibitory fingerprint" of the compound, allowing researchers to better interpret experimental results and avoid potential artifacts arising from unintended enzyme inhibition. For instance, studies on other peptidyl chloromethyl ketones have revealed inhibitory activity against cathepsins, highlighting the potential for cross-reactivity. nih.gov

Table 1: Known and Potential Targets of this compound

Enzyme TargetEnzyme ClassInteraction TypeResearch Focus
Urokinase-type Plasminogen Activator (uPA)Serine ProteaseIrreversible InhibitionPrimary, well-characterized target.
Factor XaSerine ProteaseIrreversible InhibitionPrimary, well-characterized target.
Other Trypsin-like Serine ProteasesSerine ProteasePotential InhibitionTo be determined through broad-spectrum screening.
Cysteine Proteases (e.g., Cathepsins)Cysteine ProteasePotential Off-TargetTo be investigated due to the reactivity of the chloromethyl ketone group with sulfhydryl groups. nih.govnih.gov
Other proteins with reactive sulfhydryl groupsVariousPotential Off-TargetTo be identified through proteome-wide profiling. nih.gov

Investigating the Structural Basis of this compound-Protease Complexes

Detailed structural information is fundamental to understanding the molecular basis of inhibitor potency and selectivity. While the general mechanism of inhibition by peptidyl chloromethyl ketones is understood to involve the formation of a covalent bond with the active site serine and histidine residues, high-resolution crystal structures of this compound in complex with its primary targets are needed. nih.gov

X-ray crystallography studies of these complexes would reveal the precise atomic interactions between the inhibitor and the enzyme's active site and substrate-binding pockets. This information would elucidate why this compound exhibits a preference for urokinase and Factor Xa. For example, the crystal structure of proteinase K inhibited by a methoxysuccinyl-Ala-Ala-Pro-Ala-chloromethyl ketone revealed that the peptide backbone of the inhibitor forms an antiparallel β-sheet with the enzyme, providing a detailed view of the binding mode. researchgate.net Similar structural insights for this compound would be invaluable for the rational design of more potent and selective inhibitors.

Design and Synthesis of Advanced Analogs for Enhanced Research Utility

The peptide backbone of this compound (Glu-Gly-Arg) offers a versatile scaffold for the design and synthesis of advanced analogs with improved properties. By systematically modifying the peptide sequence, researchers can fine-tune the inhibitor's specificity, potency, and other characteristics to suit specific research needs.

Future synthetic efforts could explore:

Altering the P2 and P3 residues (Gly and Glu): Replacing these amino acids with non-natural or conformationally constrained amino acids could enhance binding affinity and selectivity for the target protease. nih.gov

Modifying the chloromethyl ketone warhead: Replacing the chloromethyl ketone with other reactive groups, such as fluoromethyl ketones, could alter the reactivity and reduce potential off-target effects. Peptidyl fluoromethyl ketones have been shown to be effective and potentially more selective irreversible inhibitors. mdpi.commdpi.comnih.gov

Incorporation of reporter tags: The synthesis of this compound analogs bearing fluorescent dyes, biotin, or other affinity tags would create powerful activity-based probes (ABPs). nih.govfrontiersin.org Such probes would enable the visualization and quantification of active target proteases in complex biological systems. The synthesis of iodinated peptidyl chloromethyl ketones has been explored for use as radioactive affinity labels. bohrium.com

Table 2: Potential Modifications for Advanced this compound Analogs

Modification StrategyRationalePotential Outcome
Substitution of P2/P3 amino acidsModulate interactions with substrate binding pockets.Enhanced selectivity and/or potency.
Replacement of chloromethyl ketoneAlter reactivity and reduce off-target binding.Improved specificity and in vivo applicability.
Addition of a fluorescent tagEnable visualization of active proteases.Development of imaging probes.
Addition of a biotin/affinity tagFacilitate enrichment and identification of targets.Creation of tools for chemical proteomics.

Contribution to Understanding the Functional Redundancy and Specificity of Proteases in Complex Biological Systems

A significant challenge in protease research is the functional redundancy among closely related enzymes, which can mask the specific roles of individual proteases in biological processes. Irreversible inhibitors like this compound can be powerful tools to overcome this redundancy. By broadly inhibiting a class of related proteases, researchers can uncover phenotypes that may not be apparent when only a single protease is targeted. nih.gov

Future studies could utilize this compound, in concert with more specific inhibitors, to dissect the overlapping functions of urokinase, Factor Xa, and potentially other related serine proteases in physiological and pathological processes. For example, by comparing the cellular effects of this compound with those of a highly selective uPA inhibitor, one could delineate the specific contributions of uPA versus the combined activities of uPA and Factor Xa.

Potential for this compound in the Development of New Research Methodologies

The unique properties of this compound as an irreversible, peptide-based inhibitor make it an attractive candidate for the development of novel research methodologies. Building on the concept of activity-based probing, this compound can be adapted for various applications beyond simple enzyme inhibition.

Emerging research avenues include:

Activity-Based Protein Profiling (ABPP): As mentioned, tagged versions of this compound can be used as ABPs to identify and quantify the activity of target proteases in complex proteomes. nih.govnih.gov

Affinity-Based Proteomics: Immobilized this compound could be used as an affinity resin to capture and enrich active serine proteases from cell lysates or biological fluids for subsequent identification by mass spectrometry. This chemical proteomics approach can aid in the discovery of novel protease targets and the characterization of protease expression and activity in different disease states. researchgate.net

In Situ Zymography: Fluorescently quenched analogs of this compound could be designed as "smart" probes that become fluorescent only upon covalent modification of a target protease. This would enable the real-time imaging of protease activity in living cells and tissues.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a specific enzyme inhibitor into a versatile and indispensable tool for probing the complex world of proteases.

Q & A

Q. What is the enzymatic mechanism of GGACK Dihydrochloride, and how does its selectivity differ from other serine protease inhibitors like PPACK?

this compound (H-(D)-Phe-Pro-Arg-chloromethylketone·2HCl) is an irreversible inhibitor targeting serine proteases, particularly Factor Xa (FXa). Its mechanism involves covalent modification of the active-site serine residue via the chloromethylketone group, forming a stable enzyme-inhibitor complex . Unlike PPACK, which primarily inhibits thrombin, GGACK exhibits higher specificity for FXa due to structural differences in the substrate-binding pocket . Selectivity can be validated using competitive inhibition assays with purified enzymes (e.g., thrombin vs. FXa) and fluorogenic substrates .

Q. How should this compound be stored and reconstituted to preserve activity in enzymatic assays?

GGACK is typically supplied lyophilized or frozen. For long-term storage, lyophilized powder should be kept at -20°C in a desiccated environment. Reconstitution requires sterile, low-metal-content buffers (e.g., Tris-HCl, pH 7.4) to prevent autolysis. Post-reconstitution, aliquots should be stored at -80°C to avoid freeze-thaw cycles, which degrade inhibitory potency. Activity retention can be confirmed via periodic kinetic assays using a reference FXa substrate .

Advanced Research Questions

Q. What experimental controls are critical when using this compound in fluorometric FXa inhibition assays?

To ensure data reliability:

  • Negative Control: Include reactions without GGACK to establish baseline FXa activity.
  • Inhibitor Specificity Control: Test against non-target proteases (e.g., thrombin, trypsin) to confirm selectivity.
  • Substrate Background Control: Measure fluorescence in the absence of FXa to account for non-enzymatic substrate degradation.
  • Pre-incubation Time: Standardize pre-incubation of GGACK with FXa (typically 10–30 minutes at 37°C) to ensure complete inhibition before substrate addition .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

Variability in IC₅₀ values may arise from differences in:

  • Enzyme Source: Recombinant vs. plasma-derived FXa may exhibit altered kinetics.
  • Assay Conditions: pH, ionic strength, and temperature influence inhibition efficiency.
  • Substrate Type: Chromogenic (e.g., S-2222) vs. fluorogenic substrates yield different kinetic parameters. To standardize results, use a reference FXa preparation and validate assays with internal dose-response curves (e.g., 0.1–100 nM GGACK) under controlled buffer conditions .

Q. What strategies optimize the use of this compound in complex biological systems with multiple serine proteases?

  • Protease Profiling: Pre-screen biological samples (e.g., plasma, cell lysates) with a panel of inhibitors (e.g., PPACK, aprotinin) to identify off-target interactions.
  • Activity-Based Probes: Use fluorescent or biotinylated probes (e.g., Biotin-X-Glu-Gly-Arg-CMK) to visualize GGACK-bound proteases via gel electrophoresis or mass spectrometry.
  • Kinetic Monitoring: Perform time-course assays to distinguish between immediate and delayed inhibition effects in multi-enzyme systems .

Q. How to design a dose-response experiment to determine the IC₅₀ of this compound against FXa?

  • Step 1: Prepare serial dilutions of GGACK (e.g., 0.1–100 nM) in assay buffer.
  • Step 2: Pre-incubate each dilution with a fixed concentration of FXa (e.g., 5 nM) for 15 minutes at 37°C.
  • Step 3: Add fluorogenic substrate (e.g., 200 µM) and measure initial reaction velocity (Δfluorescence/min) using a microplate reader.
  • Step 4: Normalize data to uninhibited FXa activity and fit to a sigmoidal dose-response model (e.g., Hill equation) to calculate IC₅₀ .

Data Contradiction and Validation

Q. How should researchers validate this compound efficacy when conflicting results arise in cellular models?

  • Direct Enzyme Assay: Isolate target enzymes (e.g., FXa) from cellular lysates and measure residual activity post-inhibition.
  • Genetic Knockdown: Compare GGACK effects in wild-type vs. FXa-knockout cells to confirm on-target action.
  • Cross-Validation: Use orthogonal methods like Western blotting (e.g., detecting cleaved PAR-1 as a downstream FXa marker) to corroborate inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.